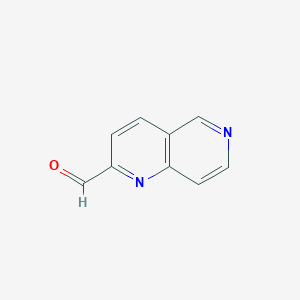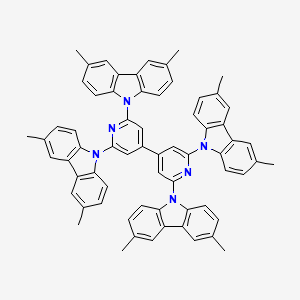![molecular formula C12H17BN2O4 B14061348 (2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)
(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid is a boronic acid derivative with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for synthesizing complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}pyridin-3-yl)boronic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
化学反応の分析
Types of Reactions
(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the spirocyclic structure or the pyridine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of (2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The spirocyclic structure also contributes to its unique binding properties and stability .
類似化合物との比較
Similar Compounds
(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid: Unique due to its spirocyclic structure and boronic acid group.
Phenylboronic acid: Lacks the spirocyclic structure but shares the boronic acid group.
Pyridine-3-boronic acid: Similar pyridine ring but without the spirocyclic structure.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic structure and a boronic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H17BN2O4 |
|---|---|
分子量 |
264.09 g/mol |
IUPAC名 |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H17BN2O4/c16-13(17)10-2-1-5-14-11(10)15-6-3-12(4-7-15)18-8-9-19-12/h1-2,5,16-17H,3-4,6-9H2 |
InChIキー |
YOCKAXKTVWOOKD-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N=CC=C1)N2CCC3(CC2)OCCO3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)







![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)

![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)

